

BL-1020 Clinical Trials: A Technical Support Center

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Compound of Interest

Compound Name: *BL-1020 mesylate*

Cat. No.: *B12360944*

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the clinical trials for BL-1020, a GABA-enhanced antipsychotic for the treatment of schizophrenia. The following information is presented in a question-and-answer format to address specific issues and provide detailed insights into the trial outcomes.

Frequently Asked Questions (FAQs)

Q1: What was the initial promise of BL-1020 based on early clinical trials?

A1: The Phase IIb EAGLE (Effective Antipsychosis via GABA Level Enhancement) study demonstrated that BL-1020 was a promising candidate for the treatment of schizophrenia. The trial showed that BL-1020 was not only effective in reducing the positive and negative symptoms of schizophrenia but also showed a significant improvement in cognitive function, a critical unmet need in this patient population.^{[1][2]}

Q2: Why were the BL-1020 clinical trials ultimately considered a failure?

A2: Despite the positive results of the Phase IIb EAGLE study, the subsequent Phase II/III CLARITY (Cognitive Level Assessment and Remediation in a Trial in Schizophrenia) trial was discontinued. A pre-planned interim analysis of the CLARITY trial data indicated that BL-1020 would not meet its primary endpoint of showing a statistically significant improvement in cognitive function compared to the active comparator, risperidone.^{[2][3][4]}

Q3: What were the key differences in the design of the EAGLE and CLARITY trials?

A3: The EAGLE study was a 6-week, randomized, double-blind, placebo- and active-controlled trial designed to assess the efficacy and safety of BL-1020. Its success prompted the larger and longer-term CLARITY trial, which was a Phase II/III study aiming to confirm the cognitive benefits and antipsychotic efficacy of BL-1020 over a 24-week period compared to risperidone. The CLARITY trial was designed to provide more robust data on the long-term cognitive effects of the drug.

Troubleshooting Guide for Experimental Design

Issue: Difficulty in demonstrating pro-cognitive effects of a novel antipsychotic.

Potential Cause 1: Inappropriate comparator.

- **Analysis:** The CLARITY trial used risperidone as an active comparator. While a standard-of-care antipsychotic, risperidone itself can have some modest effects on cognition, making it challenging to demonstrate superiority.
- **Recommendation:** For future trials targeting cognitive enhancement, consider the cognitive profile of the active comparator. A placebo arm, where ethically feasible, provides a clearer baseline for assessing cognitive effects.

Potential Cause 2: Insufficient duration of treatment to observe cognitive changes.

- **Analysis:** While the EAGLE study showed cognitive improvement at 6 weeks, the CLARITY trial's interim analysis at 6, 12, and 24 weeks did not show a significant difference. It's possible that the initial cognitive effects were not sustained or that longer-term treatment did not confer additional benefits over the active comparator.
- **Recommendation:** Design studies with longitudinal cognitive assessments to understand the trajectory of cognitive change. Consider adaptive trial designs that allow for modifications based on interim data.

Data Presentation

Table 1: Efficacy Results of the Phase IIb EAGLE Study (6 Weeks)

Outcome Measure	BL-1020 (20-30 mg/day)	Risperidone (2-8 mg/day)	Placebo	p-value (BL-1020 vs. Placebo)
PANSS Total Score Change from Baseline	-23.6	-21.1	-14.4	0.002
BACS Composite Score Improvement	9.27	6.2	6.01	0.027
CGI-S Score Improvement	Statistically Significant	N/A	N/A	<0.001

PANSS: Positive and Negative Syndrome Scale; BACS: Brief Assessment of Cognition in Schizophrenia; CGI-S: Clinical Global Impression - Severity. Data extracted from publicly available press releases and publications.

Table 2: Safety Profile of BL-1020 in the EAGLE Study

Adverse Event Category	BL-1020 (20-30 mg/day)	Risperidone (2-8 mg/day)	Placebo
Extrapyramidal Symptoms (ESRS)	Slight increase, not significantly different from Risperidone	Slight increase	No significant change
Cardiovascular, Sexual, Psychiatric, Autonomic, GI AEs	Low incidence, not increased compared to placebo	N/A	Low incidence
ECG, Laboratory, Vital Signs	No statistically significant or clinically relevant changes	N/A	No statistically significant or clinically relevant changes

ESRS: Extrapyramidal Symptom Rating Scale; AE: Adverse Event; GI: Gastrointestinal. Data extracted from publicly available press releases.

Experimental Protocols

Positive and Negative Syndrome Scale (PANSS)

The PANSS is a 30-item scale used to assess the severity of positive, negative, and general psychopathology symptoms in patients with schizophrenia. The assessment is conducted through a semi-structured clinical interview with the patient and a review of reports from reliable sources. Each item is rated on a 7-point scale from 1 (absent) to 7 (extreme).

Brief Assessment of Cognition in Schizophrenia (BACS)

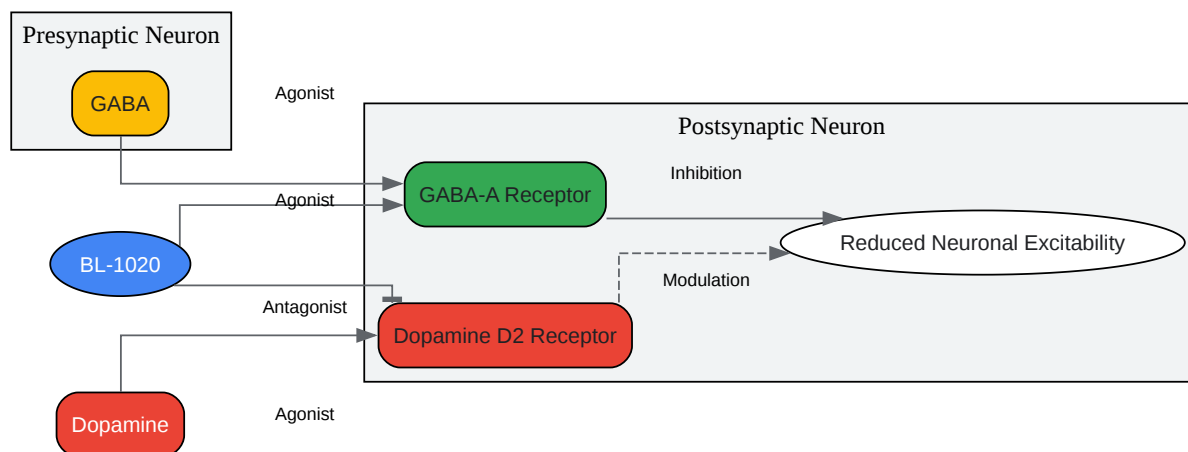
The BACS is a cognitive battery designed to be administered in approximately 30-40 minutes. It assesses key areas of cognitive deficit in schizophrenia, including:

- Verbal Memory: List Learning
- Working Memory: Digit Sequencing Task
- Motor Speed: Token Motor Task
- Verbal Fluency: Category Instances and Controlled Oral Word Association
- Attention and Speed of Information Processing: Symbol Coding
- Executive Function: Tower of London

Clinical Global Impression (CGI)

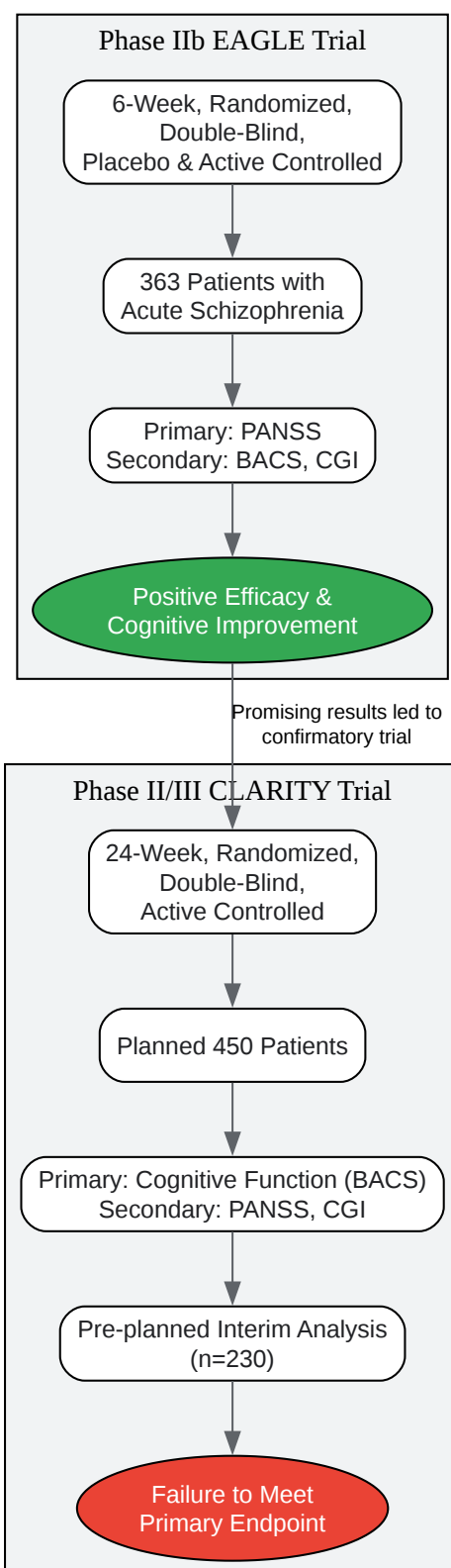
The CGI is a 3-item observer-rated scale that provides a clinician's overall impression of a patient's illness severity, improvement over time, and the efficacy of treatment. The CGI-Severity (CGI-S) scale rates the severity of the patient's illness on a 7-point scale. The CGI-Improvement (CGI-I) scale rates the patient's improvement or worsening relative to baseline, also on a 7-point scale.

Visualizations



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Caption: Proposed dual mechanism of action of BL-1020.



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Caption: Logical workflow of the BL-1020 clinical trials.

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